molecular formula C11H12N2O2 B14153272 3-Methyl-6-phenylpiperazine-2,5-dione

3-Methyl-6-phenylpiperazine-2,5-dione

Cat. No.: B14153272
M. Wt: 204.22 g/mol
InChI Key: USEXFCNJGSTLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-phenylpiperazine-2,5-dione is a chemical compound based on the 2,5-diketopiperazine (DKP) scaffold, which is the smallest cyclic peptide moiety. This structure is recognized as a privileged scaffold in medicinal chemistry due to its significant role in drug discovery. The DKP core provides conformational rigidity and high stability against enzymatic degradation compared to its linear peptide counterparts, making it an excellent platform for developing bioactive molecules . As a 3,6-disubstituted DKP derivative, this compound is of high interest in anticancer research. DKP derivatives have been shown to exhibit a broad range of biological activities, with many demonstrating potent antitumor properties. Related compounds have been found to induce apoptosis and disrupt cell cycle progression in various cancer cell lines, suggesting potential mechanisms of action for this class of molecules . Furthermore, diketopiperazines are investigated for their potential interactions with neurological targets. Some DKP derivatives have been designed as multi-functional ligands with confirmed activity in models of epilepsy and neuropathic pain, indicating the scaffold's relevance for central nervous system research . The structural features of 3-Methyl-6-phenylpiperazine-2,5-dione, including its hydrogen bond donors/acceptors and aromatic substituents, make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block or reference standard in pharmaceutical development and chemical biology. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-methyl-6-phenylpiperazine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c1-7-10(14)13-9(11(15)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,15)(H,13,14)

InChI Key

USEXFCNJGSTLPE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ugi-Cyclization Protocol

Reagents :

  • N-Boc-α-aminoisobutyric acid (for methyl substitution)
  • Phenylacetaldehyde
  • Methylamine
  • tert-Butyl isocyanide

Procedure :

  • Conduct the Ugi reaction in methanol at 25°C for 24 hours.
  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
  • Cyclize the linear intermediate in acetic acid under microwave irradiation (150°C, 20 minutes).

Outcome :

  • Yield: 65–72%
  • Diastereomeric Ratio: >99:1 (due to enolization equilibration in acetic acid)

Reductive Amination of Dehydropiperazine-2-ones

Reagents :

  • Methyl benzoylformate
  • N-Methyl ethylenediamine
  • Lithium aluminum hydride (LiAlH₄)

Procedure :

  • React methyl benzoylformate with N-methyl ethylenediamine in toluene at 60–65°C for 6 hours to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
  • Reduce the dehydropiperazine with LiAlH₄ in tetrahydrofuran (THF) at 50–55°C.
  • Oxidize the resultant piperazine to the dione using aqueous hydrogen peroxide in acetic acid.

Outcome :

  • Dehydropiperazine Yield: 69.6%
  • Final Oxidation Yield: 50–60% (estimated)

Solid-Phase Synthesis for High-Throughput Production

Reagents :

  • Wang resin-bound Fmoc-protected amino acids
  • 3-Phenylglutaric anhydride

Procedure :

  • Couple Fmoc-protected methylalanine to Wang resin.
  • Deprotect with piperidine and react with 3-phenylglutaric anhydride.
  • Cleave the product from the resin using TFA and cyclize in dimethylformamide (DMF).

Outcome :

  • Purity: >90% (HPLC)
  • Yield: 55–65%

Mechanistic Insights and Optimization

Enolization-Driven Diastereomerization

During microwave-assisted cyclization in acetic acid, the reaction reaches equilibrium via enolization, favoring the thermodynamically stable diastereomer. Molecular mechanics calculations confirm that the trans configuration (methyl and phenyl groups on opposite faces) is energetically preferred.

Solvent and Temperature Effects

  • Acetic Acid : Enhances cyclization rates by stabilizing the transition state through hydrogen bonding.
  • Microwave Irradiation : Reduces reaction time from 12 hours (conventional heating) to 20 minutes.
  • Toluene vs. THF : Toluene improves dehydropiperazine yield (69.6%) by avoiding side reactions.

Analytical Characterization

Property Value Source Method
Melting Point 143–145°C Recrystallization
$$ ^1H $$ NMR (CDCl₃) δ 7.45–7.14 (m, 5H, Ph), 3.78 (s, 3H, CH₃)
HRMS (ESI) m/z 245.1284 [M+H]⁺
HPLC Purity >95%

Applications and Derivatives

3-Methyl-6-phenylpiperazine-2,5-dione serves as a precursor for HIV-1 protease inhibitors and anticonvulsants. Derivatives with 4-arylpiperazinylbutyl groups exhibit IC₅₀ values <10 μM against HIV-1, while N-phenylacetamide analogs show ED₅₀ of 25 mg/kg in murine seizure models.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-6-phenylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of DKPs are highly dependent on substituent types, positions, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Piperazine-2,5-dione Derivatives
Compound Name (CAS/ID) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Source
3-Methyl-6-phenylpiperazine-2,5-dione 3-Me, 6-Ph C₁₁H₁₂N₂O₂ 216.23 Antibacterial (E. coli strains)
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione (4) 3-Me, 6-Me (S,S) C₆H₁₀N₂O₂ 142.16 Enhanced skin permeation potential
(6S)-3,3,6-Trimethylpiperazine-2,5-dione (5) 3,3-Me₂, 6-Me (S) C₇H₁₂N₂O₂ 156.18 High lipophilicity (logP ~1.2)
3-(4-Methoxybenzylidene)-6-phenyl derivatives (5a) 3-(4-MeO-Bz), 6-Ph C₁₈H₁₆N₂O₃ 308.33 Cytotoxic (IC₅₀: 3.04–10.62 µM)
(3S,6S)-3-Butyl-6-methylpiperazine-2,5-dione 3-Bu, 6-Me (S,S) C₉H₁₆N₂O₂ 184.24 Moderate solubility in polar solvents
(3S,6S)-3,6-Bis(2-methylpropyl)piperazine-2,5-dione 3,6-Bis(2-Me-propyl) (S,S) C₁₂H₂₂N₂O₂ 226.32 Hydrophobic (used in peptide mimicry)
Key Observations:

Alkyl vs. Aryl Substituents: Methyl/phenyl derivatives (e.g., 3-methyl-6-phenyl) exhibit antibacterial activity, likely due to balanced lipophilicity enabling membrane interaction.

Stereochemical Influence :

  • The (3S,6S) configuration in dimethyl and bis(2-methylpropyl) derivatives enhances structural rigidity, which may optimize receptor binding in therapeutic applications.

Benzylidene Modifications :

  • Introduction of 4-methoxybenzylidene at position 3 (e.g., compound 5a) significantly enhances cytotoxicity against cancer cells (KB, HepG2, Lu), likely through intercalation or DNA damage mechanisms.

Physicochemical Descriptors

  • Lipophilicity (logP) :
    • Methyl/phenyl derivatives: logP ~2.0 (optimal for membrane interaction).
    • Trimethyl derivatives: logP ~1.2 (lower, suitable for aqueous environments).
  • Solubility: Hydroxymethyl-substituted DKPs (e.g., cis-3,6-bis(hydroxymethyl)piperazine-2,5-dione) exhibit high water solubility, making them ideal for intravenous formulations.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 3-Methyl-6-phenylpiperazine-2,5-dione with high yield and purity?

  • Methodological Answer: Systematic optimization involves varying solvents, reaction times, and reagent ratios. For example, in analogous piperazine-2,5-dione syntheses, polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) improved yields. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for confirming the structure and purity of 3-Methyl-6-phenylpiperazine-2,5-dione?

  • Methodological Answer: Combine spectroscopic methods:

  • IR Spectroscopy: Identify carbonyl (1650–1750 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹) bands.
  • ¹H/¹³C NMR: Confirm stereochemistry and substituent positions (e.g., methyl and phenyl groups).
  • GC-MS/HPLC: Assess purity (>95%) and detect byproducts. Melting point consistency further validates crystallinity .

Q. What methodologies assess the solubility and stability of 3-Methyl-6-phenylpiperazine-2,5-dione under various conditions?

  • Methodological Answer: Perform shake-flask experiments in buffers (pH 1–13) and solvents (water, ethanol, DMSO) at 25–37°C. Monitor solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products, while thermodynamic solubility is calculated using the van’t Hoff equation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or molecular interactions of 3-Methyl-6-phenylpiperazine-2,5-dione?

  • Methodological Answer: Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and molecular docking to simulate binding affinities with biological targets (e.g., enzymes). Compare results with experimental kinetics (e.g., reaction rates in nucleophilic substitutions) to validate predictions .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer: Apply Bayesian statistical frameworks to weigh experimental vs. computational uncertainties. For example, if observed reaction yields conflict with DFT-predicted activation energies, re-evaluate solvent effects or transition states using ab initio molecular dynamics .

Q. What experimental design strategies optimize the synthesis or functionalization of 3-Methyl-6-phenylpiperazine-2,5-dione?

  • Methodological Answer: Implement factorial design (e.g., Box-Behnken) to test variables: temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions, reducing trial counts by 40–60% while maximizing yield and selectivity .

Q. How do substituent modifications influence the physicochemical or biological properties of piperazine-2,5-dione derivatives?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability or hydrophilic groups (e.g., -OH) to improve solubility. Compare log P values (via shake-flask) and cytotoxicity (via MTT assays) to establish structure-activity relationships (SAR) .

Q. What strategies address reproducibility challenges in synthesizing or characterizing this compound?

  • Methodological Answer: Standardize protocols using QC/QA criteria:

  • Synthesis: Document batch-specific parameters (e.g., stirring speed, cooling rates).
  • Characterization: Cross-validate NMR data with independent labs.
  • Data Sharing: Publish raw chromatograms and spectral files in open repositories .

Q. What safety protocols are critical for handling 3-Methyl-6-phenylpiperazine-2,5-dione in laboratory settings?

  • Methodological Answer: Follow GHS guidelines:

  • PPE: Wear nitrile gloves and safety goggles.
  • Ventilation: Use fume hoods during synthesis.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite).
  • Waste Disposal: Incinerate via EPA-approved protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.